Potassium ((2R,3S,4S,5R)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methyl hydrogenphosphate
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Overview
Description
Potassium ((2R,3S,4S,5R)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methyl hydrogenphosphate, also known as D-Glucose 6-phosphate potassium salt, is a chemical compound with significant importance in various scientific fields. It is a derivative of glucose, a simple sugar that is a primary source of energy for living organisms. This compound is particularly notable for its role in metabolic pathways and its applications in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucose 6-phosphate potassium salt typically involves the phosphorylation of D-glucose. This process can be achieved through enzymatic or chemical methods. Enzymatically, hexokinase catalyzes the transfer of a phosphate group from adenosine triphosphate to D-glucose, forming D-Glucose 6-phosphate. Chemically, phosphorylation can be carried out using phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride under controlled conditions.
Industrial Production Methods
Industrial production of D-Glucose 6-phosphate potassium salt often employs microbial fermentation processes. Specific strains of bacteria or yeast are used to convert glucose into its phosphorylated form. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
D-Glucose 6-phosphate potassium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-phosphogluconate in the presence of oxidizing agents.
Reduction: Reduction reactions can convert it back to D-glucose.
Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like phosphoryl chloride or sulfuryl chloride can facilitate substitution reactions.
Major Products Formed
Oxidation: 6-Phosphogluconate
Reduction: D-Glucose
Substitution: Various phosphorylated derivatives depending on the substituent introduced.
Scientific Research Applications
D-Glucose 6-phosphate potassium salt has diverse applications in scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study enzyme kinetics and metabolic pathways.
Biology: It plays a crucial role in glycolysis and the pentose phosphate pathway, making it essential for studying cellular metabolism.
Medicine: It is used in diagnostic tests for glucose-6-phosphate dehydrogenase deficiency, a genetic disorder affecting red blood cells.
Industry: It is utilized in the production of biofuels and bioplastics through microbial fermentation processes.
Mechanism of Action
The primary mechanism of action of D-Glucose 6-phosphate potassium salt involves its role as an intermediate in metabolic pathways. It is a key substrate for enzymes such as glucose-6-phosphate dehydrogenase and hexokinase. These enzymes catalyze reactions that are essential for energy production and biosynthesis in cells. The compound’s molecular targets include various enzymes and transport proteins involved in glucose metabolism.
Comparison with Similar Compounds
Similar Compounds
D-Glucose: The non-phosphorylated form of D-Glucose 6-phosphate.
6-Phosphogluconate: An oxidized derivative of D-Glucose 6-phosphate.
Fructose 6-phosphate: Another phosphorylated sugar involved in glycolysis.
Uniqueness
D-Glucose 6-phosphate potassium salt is unique due to its specific role in both glycolysis and the pentose phosphate pathway. Unlike other phosphorylated sugars, it serves as a critical junction point in cellular metabolism, linking energy production with biosynthetic processes. Its ability to participate in multiple metabolic pathways makes it a versatile and valuable compound in biochemical research.
Properties
InChI |
InChI=1S/C6H13O9P.K/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8;/h2-10H,1H2,(H2,11,12,13); |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDYKIAPIANZHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O.[K] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13KO9P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585167 |
Source
|
Record name | D-Glucose 6-phosphate potassium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103192-55-8 |
Source
|
Record name | D-Glucose 6-phosphate potassium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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